molecular formula C26H23N3O4S B2758700 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 865657-56-3

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2758700
CAS No.: 865657-56-3
M. Wt: 473.55
InChI Key: RQRWHXWTVCPRHF-UHFFFAOYSA-N
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Description

Compound X is a synthetic acetamide derivative featuring a benzodioxole moiety, a substituted imidazole ring, and aryl sulfanyl groups. The benzodioxole group (common in CNS-active compounds) and the methoxy/methylphenyl substituents imply possible applications in neurological or anti-inflammatory therapies .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-16-3-5-17(6-4-16)24-26(29-25(28-24)18-7-10-20(31-2)11-8-18)34-14-23(30)27-19-9-12-21-22(13-19)33-15-32-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRWHXWTVCPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its biological activity is of particular interest due to its structural features that may interact with various biological targets. This article reviews the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an imidazole derivative linked through a sulfanyl group. Its molecular formula is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of approximately 396.46 g/mol. The presence of multiple aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that imidazole derivatives can effectively inhibit fungal growth, particularly against Candida species, with minimum inhibitory concentrations (MIC) ranging from 0.287 µmol/mL for closely related compounds .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of specific enzymes. Inhibitors of lysosomal phospholipase A2 (PLA2G15) are known to cause phospholipidosis, a condition linked to various drug toxicities. Compounds that structurally resemble this compound have been shown to inhibit PLA2G15 effectively, with IC50 values lower than 1 mM in certain cases . This inhibition mechanism could be critical for understanding the compound's safety and efficacy profile.

Cytotoxicity

Cytotoxicity assays reveal that the compound may exhibit selective toxicity against cancer cell lines. For example, related compounds have demonstrated significant cytotoxic effects on human cancer cell lines, indicating a potential role in cancer therapy . Further studies are needed to quantify the cytotoxic effects specifically for N-(2H-1,3-benzodioxol-5-y)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide.

The synthesis involves several steps starting from readily available precursors. Key steps include:

  • Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives.
  • Construction of the Imidazole Core : Cyclization involving hydrazine derivatives.
  • Thioether Formation : Coupling through thiourea under basic conditions.

These synthetic routes highlight the complexity and potential for modification to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their mechanisms:

  • Study on PLA2G15 Inhibition : A library screening revealed that many compounds inhibit PLA2G15, correlating with the structural features present in N-(2H-1,3-benzodioxol-5-y)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide .
  • Antifungal Activity Profiling : Related imidazole compounds were tested against various fungi, demonstrating promising results that could be extrapolated to this benzodioxole derivative .
  • Toxicity Profiling : Toxicity assessments indicate that while some derivatives exhibit potent biological activities, they also present risks of toxicity that must be carefully evaluated in drug development contexts .

Scientific Research Applications

Scientific Research Applications

The compound has several promising applications in scientific research:

Medicinal Chemistry

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is being investigated for its potential as a drug candidate targeting specific enzymes or receptors. Its unique structure may allow it to act as an inhibitor for various biological pathways.

Biological Studies

Research indicates that this compound can serve as a probe to study biological processes such as enzyme activity and protein interactions. Its interactions with biological targets may lead to significant pharmacological effects, including:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in modulating neuronal excitability.
  • Antifungal Properties : The benzodioxole component may inhibit the growth of pathogenic fungi.
  • Neuroprotective Effects : Potential to mitigate oxidative stress in neuronal cultures.

Materials Science

The structural properties of this compound may be exploited in developing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds and their derivatives:

  • Antimicrobial Activity : A series of acetamide derivatives were synthesized and assessed for their antimicrobial properties against various pathogens, demonstrating significant inhibitory effects .
  • Antitubercular Activity : Compounds similar to N-(2H-1,3-benzodioxol-5-yldisulfanyl}acetamide showed promising results against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .
  • In Vivo Studies : Active compounds from related studies were tested in animal models to evaluate their efficacy and safety profiles, providing insights into their therapeutic potential .

Comparison with Similar Compounds

Structural Features :

  • Core : 1H-imidazole-4-yl sulfanyl acetamide.
  • Substituents :
    • 4-Methoxyphenyl (electron-donating group).
    • 4-Methylphenyl (hydrophobic moiety).
    • Benzodioxol-5-yl (oxygen-rich heterocycle).

Comparison with Similar Compounds

To contextualize Compound X, analogous molecules are compared based on structural motifs, crystallographic data (where available), and hypothetical bioactivity.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Hypothesized Bioactivity Crystallographic Tools Used (if applicable)
Compound X Imidazole-sulfanyl acetamide 4-MeO-Ph, 4-Me-Ph, Benzodioxole Neuroprotective/anti-inflammatory SHELXL (refinement)
Analog A : N-Benzylimidazole derivative Imidazole-alkylamide Benzyl, p-fluorophenyl Anticancer (kinase inhibition) ORTEP-3 (visualization)
Analog B : Benzodioxole-thioacetamide Thioacetamide-benzodioxole Phenyl, nitro group Antimicrobial SHELXS (structure solution)
Analog C : Methoxyphenyl-imidazole Imidazole-carboxamide 4-MeO-Ph, trifluoromethyl Antiviral (protease inhibition) SHELXD (phasing)

Key Observations :

The benzodioxole group in Compound X may confer better metabolic stability than Analog B’s nitro-substituted aryl group, which is prone to reduction.

Electronic Effects :

  • The 4-methoxyphenyl group in Compound X donates electron density to the imidazole ring, contrasting with Analog C’s electron-withdrawing trifluoromethyl group. This difference could modulate interactions with charged or polar binding pockets.

These tools enable precise bond-length/angle measurements critical for comparing steric and electronic profiles.

Hypothetical Pharmacological Profiles

Based on structural analogs:

  • Neuroprotective Potential: Compound X’s benzodioxole moiety is structurally akin to safrole derivatives, which exhibit MAO-B inhibition (relevant in Parkinson’s disease) .
  • Anti-inflammatory Activity : The 4-methylphenyl group may inhibit COX-2, similar to celecoxib analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how might they influence its pharmacological activity?

  • Answer : The compound’s structure includes a benzodioxole moiety, an imidazole ring, and a sulfur-linked acetamide group. The benzodioxole moiety is associated with psychoactive and anticancer properties, while the imidazole ring enhances binding to biological targets (e.g., enzymes or receptors) due to its nitrogen-rich heterocycle. The sulfur atom in the thioether linkage may improve metabolic stability compared to oxygen analogues. These features collectively suggest potential interactions with central nervous system targets or redox-sensitive pathways .

Q. What synthetic strategies are employed to prepare this compound, and what critical parameters optimize its yield?

  • Answer : Synthesis involves multi-step reactions:

Imidazole ring formation via condensation of glyoxal, formaldehyde, and amines under acidic conditions.

Thioether coupling between the imidazole intermediate and benzodioxole-acetamide using coupling agents like EDCI/HOBt.
Key parameters include pH control (6.5–7.5 for coupling reactions), anhydrous solvents (e.g., DMF), and temperatures between 60–80°C to minimize side products. Purity (>95%) is confirmed via HPLC and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., benzodioxole aromatic protons at δ 6.5–7.0 ppm, imidazole protons at δ 7.8–8.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1234).
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyphenyl and methylphenyl substituents?

  • Answer :

  • Synthetic modifications : Replace methoxy (-OCH₃) with hydroxyl (-OH) or halogens (e.g., -Cl) to assess electronic effects.
  • Biological assays : Test derivatives in enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays (e.g., serotonin receptors).
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of substituents with target proteins. SAR data can prioritize derivatives for preclinical testing .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Answer :

  • Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for anticancer assays).
  • Validate purity : Re-test compounds with conflicting data using HPLC-MS to rule out batch-to-batch variability.
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Q. What methodologies are recommended for investigating this compound’s pharmacokinetic (PK) profile in preclinical models?

  • Answer :

  • In vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In vivo PK : Administer IV/oral doses in rodents, collect plasma samples at 0–24h, and calculate AUC, t₁/₂, and bioavailability. Use compartmental modeling (Phoenix WinNonlin) to predict human PK .

Q. Which advanced techniques can resolve challenges in elucidating the compound’s mechanism of action?

  • Answer :

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to identify binding motifs.
  • CRISPR-Cas9 screening : Knock out candidate receptors/enzymes in cell lines to observe phenotypic changes.
  • Metabolomics : Profile cellular metabolites (via UPLC-QTOF-MS) after treatment to map affected pathways (e.g., apoptosis or oxidative stress) .

Q. How can reaction conditions be optimized for scaling up the thioether coupling step while maintaining regioselectivity?

  • Answer :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency.
  • Solvent optimization : Compare DMF, THF, and toluene for yield and regioselectivity.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real-time. Pilot-scale trials in continuous flow reactors (e.g., Uniqsis FlowSyn) can enhance reproducibility .

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